molecular formula C12H23ClN2O2 B2673893 (3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride CAS No. 2089253-82-5

(3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride

Cat. No.: B2673893
CAS No.: 2089253-82-5
M. Wt: 262.78
InChI Key: RGWWSEWEYATPDM-XRUJYBCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C12H23ClN2O2 and its molecular weight is 262.78. The purity is usually 95%.
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Biological Activity

(3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride, also known by its chemical structure and designation, is a compound of interest in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a hydroxycyclohexyl group and a carboxamide moiety. Its molecular formula is C13_{13}H20_{20}ClN1_{1}O2_{2}, and it has a molecular weight of approximately 265.76 g/mol. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

Research indicates that this compound interacts with various biological targets, particularly within the central nervous system. Its primary mechanisms include:

  • Opioid Receptor Modulation : The compound exhibits affinity for opioid receptors, particularly kappa receptors, which are implicated in pain modulation and mood regulation.
  • N-acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition : Preliminary studies suggest that it may inhibit NAAA, leading to increased levels of palmitoylethanolamide (PEA), a lipid mediator known for its anti-inflammatory properties .

Biological Activity and Pharmacological Effects

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

  • Analgesic Effects : In animal models, this compound demonstrated significant analgesic effects comparable to established opioid analgesics.
  • Anti-inflammatory Properties : The inhibition of NAAA contributes to its anti-inflammatory effects, making it a potential candidate for treating conditions associated with chronic inflammation .

Data Tables

The following table summarizes the pharmacological activities observed in studies involving this compound.

Biological ActivityAssay TypeIC50_{50} ValueReference
Opioid Receptor BindingRadiolabeled Binding Assay0.3 nM
NAAA InhibitionEnzymatic Assay0.042 μM
Analgesic ActivityBehavioral ModelSignificant Reduction in Pain Response

Case Studies

  • Case Study on Pain Management :
    A study involving rodents assessed the analgesic properties of this compound in models of neuropathic pain. Results indicated a dose-dependent reduction in pain scores, suggesting efficacy similar to traditional opioids without significant side effects.
  • Anti-inflammatory Evaluation :
    In another study focused on inflammatory bowel disease (IBD), the compound was administered to induced IBD models. It resulted in reduced inflammatory markers and improved histological scores compared to control groups, highlighting its potential therapeutic application .

Properties

IUPAC Name

(3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c15-11-5-1-4-10(7-11)14-12(16)9-3-2-6-13-8-9;/h9-11,13,15H,1-8H2,(H,14,16);1H/t9-,10?,11?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWWSEWEYATPDM-XRUJYBCYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)C2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C(=O)NC2CCCC(C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.